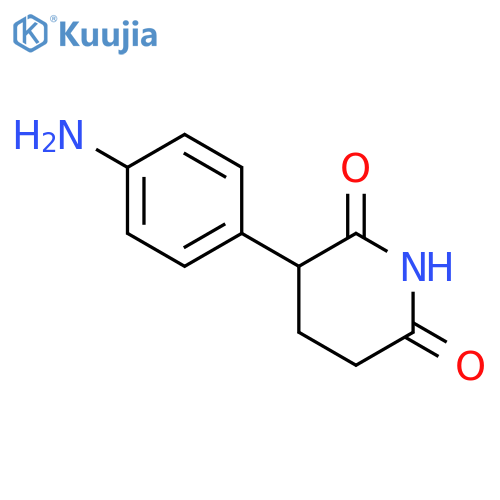

Cas no 92137-90-1 (3-(4-Aminophenyl)piperidine-2,6-dione)

3-(4-Aminophenyl)piperidine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 3-(4-aminophenyl)piperidine-2,6-dione

- SY311419

- CS-0498819

- DTXSID70546041

- 2,6-Piperidinedione, 3-(4-aminophenyl)-

- MFCD24561931

- CHEMBL28880

- 3-(4-Nitro-phenyl)-piperidine-2,6-dione

- DB-393789

- F81321

- 3-(4-Aminophenyl)-2,6-piperidinedione

- SCHEMBL1553566

- 3-(4-Amino-phenyl)-piperidine-2,6-dione

- 92137-90-1

- BDBM50025053

- DTXCID20496825

- 3-(4-Aminophenyl)piperidine-2,6-dione

-

- インチ: InChI=1S/C11H12N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6,12H2,(H,13,14,15)

- InChIKey: JVJPHIBFEJRVNE-UHFFFAOYSA-N

- SMILES: C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N

計算された属性

- 精确分子量: 204.089877630g/mol

- 同位素质量: 204.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.3

- トポロジー分子極性表面積: 72.2Ų

3-(4-Aminophenyl)piperidine-2,6-dione Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AZ79447-250mg |

3-(4-Aminophenyl)piperidine-2,6-dione |

92137-90-1 | 97% | 250mg |

$217.00 | 2024-07-18 | |

| Aaron | AR01JB5V-5g |

2,6-Piperidinedione, 3-(4-aminophenyl)- |

92137-90-1 | 97% | 5g |

$1991.00 | 2025-02-13 | |

| 1PlusChem | 1P01JAXJ-1g |

2,6-Piperidinedione, 3-(4-aminophenyl)- |

92137-90-1 | 97% | 1g |

$610.00 | 2024-04-20 | |

| A2B Chem LLC | AZ79447-100mg |

3-(4-Aminophenyl)piperidine-2,6-dione |

92137-90-1 | 97% | 100mg |

$119.00 | 2024-05-20 | |

| 1PlusChem | 1P01JAXJ-100mg |

2,6-Piperidinedione, 3-(4-aminophenyl)- |

92137-90-1 | 97% | 100mg |

$160.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569483-1g |

3-(4-Aminophenyl)piperidine-2,6-dione |

92137-90-1 | 98% | 1g |

¥5200.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569483-5g |

3-(4-Aminophenyl)piperidine-2,6-dione |

92137-90-1 | 98% | 5g |

¥20700.00 | 2024-04-25 | |

| A2B Chem LLC | AZ79447-5g |

3-(4-Aminophenyl)piperidine-2,6-dione |

92137-90-1 | 97% | 5g |

$1672.00 | 2024-07-18 | |

| 1PlusChem | 1P01JAXJ-5g |

2,6-Piperidinedione, 3-(4-aminophenyl)- |

92137-90-1 | 97% | 5g |

$2052.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569483-250mg |

3-(4-Aminophenyl)piperidine-2,6-dione |

92137-90-1 | 98% | 250mg |

¥2275.00 | 2024-04-25 |

3-(4-Aminophenyl)piperidine-2,6-dione 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

3-(4-Aminophenyl)piperidine-2,6-dioneに関する追加情報

3-(4-Aminophenyl)piperidine-2,6-dione: A Comprehensive Overview

3-(4-Aminophenyl)piperidine-2,6-dione, also known by its CAS number 92137-90-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of piperidinediones, which are known for their diverse biological activities and potential applications in drug discovery. The compound's structure features a piperidine ring with two ketone groups at positions 2 and 6, and a 4-aminophenyl substituent attached at position 3. This unique arrangement contributes to its intriguing chemical properties and biological functions.

The synthesis of 3-(4-Aminophenyl)piperidine-2,6-dione has been extensively studied, with researchers exploring various synthetic pathways to optimize its production. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly approaches to synthesizing this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These developments highlight the compound's importance in both academic and industrial settings.

In terms of pharmacological activity, 3-(4-Aminophenyl)piperidine-2,6-dione has shown promising results in preclinical studies. It has been investigated for its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit key inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Additionally, the compound has exhibited antioxidant properties, making it a candidate for therapies targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

The structural versatility of 3-(4-Aminophenyl)piperidine-2,6-dione has also led to its exploration in drug delivery systems. Researchers have investigated its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. This property opens up new avenues for its application in targeted drug delivery systems, particularly in the treatment of cancers and infectious diseases.

Recent studies have further delved into the mechanism of action of 3-(4-Aminophenyl)piperidine-2,6-dione, particularly its interaction with cellular signaling pathways. For example, it has been found to modulate the activity of protein kinase C (PKC), a key enzyme involved in cell proliferation and apoptosis. This modulation could potentially be harnessed to develop novel anticancer agents that selectively target malignant cells while sparing healthy tissue.

In conclusion, 3-(4-Aminophenyl)piperidine-2,6-dione, with its CAS number 92137-90-1, represents a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure, coupled with advancements in synthetic methodologies and pharmacological research, positions it as a valuable tool in the development of innovative medicines. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the field of medicinal chemistry.

92137-90-1 (3-(4-Aminophenyl)piperidine-2,6-dione) Related Products

- 2172071-88-2(methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate)

- 1177341-85-3(2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride)

- 1017028-06-6(4-Chloro-8-ethylquinoline-3-carbonitrile)

- 2138404-36-9(4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one)

- 2198510-45-9(2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)

- 221636-18-6(5-Bromo-1-phenyl-1H-benzoimidazole)

- 21296-92-4(2,3,5-Trimethyl-1H-indole)

- 2229587-99-7(2,2-dimethyl-3-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid)

- 2633-57-0(Benzene,(tri-2-propen-1-ylsilyl)-)

- 1804404-77-0(Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)